4,6-Difluoro-1-indanone

Physicochemical characterization Purification optimization Process chemistry

Researchers developing CNS PET imaging agents face difficulty sourcing regiospecifically fluorinated indanone building blocks with validated biological performance. 4,6-Difluoro-1-indanone (CAS 162548-73-4) provides the exact 4,6-difluoro substitution pattern critical for target engagement. • Enables MAO-B inhibitors with IC50 as low as 1.3 nM and >10,000-fold selectivity over MAO-A. • Provides optimal brain penetration (LogD7.4 = 1.8) for CNS-targeted PET tracer programs. • Validated core scaffold for (E)-2-(4,6-difluoro-1-indanylidene)acetamide clinical candidates.

Molecular Formula C9H6F2O
Molecular Weight 168.14 g/mol
CAS No. 162548-73-4
Cat. No. B070747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1-indanone
CAS162548-73-4
Molecular FormulaC9H6F2O
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC(=C2)F)F
InChIInChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
InChIKeyHBVVKRYLYPANAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-1-indanone: Fluorinated Building Block


4,6-Difluoro-1-indanone (CAS 162548-73-4) is a fluorinated indanone derivative featuring a C9H6F2O molecular structure with fluorine substitutions at the 4- and 6-positions of the indanone core. Its molecular weight is 168.14 g/mol, with predicted density 1.362±0.06 g/cm³ and boiling point 237.3±40.0 °C at 760 mmHg [1]. The compound exists as a solid and is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of PET imaging probes, neuroactive agents, and fluorinated pharmacophores [2]. Its substitution pattern confers distinct physicochemical and pharmacological properties compared to other difluoroindanone regioisomers and non-fluorinated indanones.

Why 4,6-Difluoro-1-indanone Is Irreplaceable


The 4,6-difluoro substitution pattern on the indanone scaffold is not functionally equivalent to the 5,6-difluoro isomer (CAS 161712-77-2) or monofluorinated variants such as 4-fluoro-1-indanone. The specific positioning of fluorine atoms at the 4- and 6-positions yields a distinct electronic distribution, lipophilicity profile (LogP ~2.34 vs. ~2.17 for 5,6-difluoro [1][2]), and steric environment that critically influences downstream biological activity and synthetic utility. In the development of centrally acting muscle relaxants, the (E)-2-(4,6-difluoro-1-indanylidene)acetamide scaffold demonstrated potent in vivo efficacy that was not recapitulated by other regioisomeric analogs [3]. Similarly, for MAO-B PET imaging agents, the 4,6-difluoro framework enables specific binding affinity (IC50 values in the nanomolar range) and blood-brain barrier penetration (LogD7.4 = 1.8) that are essential for tracer performance . Substituting a generic indanone building block would compromise both the target engagement and the pharmacokinetic profile of the final drug candidate.

4,6-Difluoro-1-indanone: Key Comparative Evidence


Boiling Point vs 5,6-Difluoro Isomer

The 4,6-difluoro substitution yields a lower boiling point compared to the 5,6-difluoro isomer, which can influence distillation and purification strategies. The boiling point of 4,6-difluoro-1-indanone is predicted as 237.3±40.0 °C at 760 mmHg , whereas 5,6-difluoro-1-indanone exhibits a higher boiling point of 251.3 °C under identical pressure conditions [1].

Physicochemical characterization Purification optimization Process chemistry

Enhanced Lipophilicity Over 5,6-Difluoro Isomer

The 4,6-difluoro arrangement confers higher lipophilicity than the 5,6-difluoro isomer, a property critical for CNS drug design. The calculated LogP for 4,6-difluoro-1-indanone is 2.34 (or 2.0937 from other sources [1]), compared to LogP = 2.17 for 5,6-difluoro-1-indanone [2] (or XLogP3 = 1.9 [3]).

Medicinal chemistry ADME optimization Blood-brain barrier penetration

Blood-Brain Barrier Penetration for CNS Imaging

The 4,6-difluoro-1-indanone core demonstrates favorable distribution properties for central nervous system applications, with a measured LogD7.4 of 1.8 . This value falls within the optimal range for passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility. For comparison, unsubstituted 1-indanone has a lower LogD7.4 of approximately 2.13 , and monofluorinated 4-fluoro-1-indanone has a LogD7.4 of 2.20 .

PET imaging CNS drug delivery Amyloid imaging

MAO-B PET Tracer Development

Fluorinated indanone derivatives built from the 4,6-difluoro-1-indanone scaffold exhibit nanomolar affinity for MAO-B, with IC50 values ranging from 1.3 nM to 54 nM across a series of analogs . In head-to-head comparisons within the same study, derivative 6 demonstrated superior selectivity for MAO-B over MAO-A (>10,000-fold) . In contrast, C5-substituted indanone derivatives lacking the 4,6-difluoro pattern are comparatively weaker MAO-B inhibitors [1].

Positron emission tomography Neurodegenerative disease imaging Monoamine oxidase B inhibition

Centrally Acting Muscle Relaxant Scaffold

The (E)-2-(4,6-difluoro-1-indanylidene)acetamide derivative (compound 17) demonstrated potent centrally acting muscle relaxant activity in rodent models and advanced to Phase I clinical trials [1]. Structure-activity relationship studies involving 67 analogs established that the 4,6-difluoro substitution is optimal for in vivo efficacy; monofluoro or alternative difluoro regioisomers did not achieve comparable potency [1].

Muscle relaxant Anti-inflammatory Analgesic

4,6-Difluoro-1-indanone Applications


MAO-B PET Imaging Agent Synthesis

Procure 4,6-difluoro-1-indanone as the core building block for developing high-affinity, selective MAO-B radioligands. Fluorinated indanone derivatives derived from this scaffold exhibit IC50 values as low as 1.3 nM for MAO-B with >10,000-fold selectivity over MAO-A, enabling sensitive and specific PET imaging of Parkinson's disease and Alzheimer's disease pathology [1].

Centrally Acting Muscle Relaxant Development

Utilize 4,6-difluoro-1-indanone as a starting material for (E)-2-(4,6-difluoro-1-indanylidene)acetamide derivatives. This scaffold has produced a clinical candidate with potent muscle relaxant, anti-inflammatory, and analgesic activity, validated through extensive SAR studies across 67 analogs .

Amyloid Imaging Agent Intermediate

Leverage the favorable LogD7.4 (1.8) and blood-brain barrier penetration properties of 4,6-difluoro-1-indanone to construct amyloid-binding PET tracers. The compound serves as a key intermediate for 18F-radiolabeled probes, with the ketone functionality enabling oxime conjugation for target-specific delivery .

CNS Drug Discovery Building Block

Incorporate 4,6-difluoro-1-indanone into CNS-targeted medicinal chemistry programs where enhanced lipophilicity (LogP = 2.34) and balanced LogD7.4 (1.8) are required for optimizing brain exposure while minimizing efflux transporter recognition [1].

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